N-{acetamido[4-(heptyloxy)-3-methoxyphenyl]methyl}acetamide
Description
N-{acetamido[4-(heptyloxy)-3-methoxyphenyl]methyl}acetamide is a synthetic acetamide derivative featuring a heptyloxy chain at the para position and a methoxy group at the meta position of the phenyl ring. This compound is synthesized via alkylation of N-(4-hydroxyphenyl)acetamide with bromoheptane under basic conditions, followed by hydrolysis and subsequent functionalization steps . Its structure positions it within a broader class of N-arylacetamides, which are widely studied for their roles as intermediates in heterocyclic synthesis and bioactive agents .
Properties
IUPAC Name |
N-[acetamido-(4-heptoxy-3-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4/c1-5-6-7-8-9-12-25-17-11-10-16(13-18(17)24-4)19(20-14(2)22)21-15(3)23/h10-11,13,19H,5-9,12H2,1-4H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLQYKJDLJRTSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=C(C=C(C=C1)C(NC(=O)C)NC(=O)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{acetamido[4-(heptyloxy)-3-methoxyphenyl]methyl}acetamide typically involves the reaction of 4-(heptyloxy)-3-methoxybenzylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Preparation of 4-(heptyloxy)-3-methoxybenzylamine by reacting 4-(heptyloxy)-3-methoxybenzaldehyde with ammonia or an amine source.
Step 2: Acetylation of 4-(heptyloxy)-3-methoxybenzylamine using acetic anhydride in the presence of a catalyst such as pyridine or triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{acetamido[4-(heptyloxy)-3-methoxyphenyl]methyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH) facilitate substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and substituted acetamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that derivatives of acetamides, including N-{acetamido[4-(heptyloxy)-3-methoxyphenyl]methyl}acetamide, exhibit promising anticancer properties. Research has demonstrated that compounds with similar structures can inhibit tumor cell proliferation and induce apoptosis in cancer cells. For instance, a study on acetamide derivatives highlighted their potential as effective agents against breast cancer by targeting specific signaling pathways involved in tumor growth .
1.2 Antimicrobial Properties
The antimicrobial activity of acetamides has been well-documented. This compound may share similar properties, making it a candidate for developing new antimicrobial agents. A study found that certain acetamide derivatives displayed significant activity against various bacterial strains, suggesting potential applications in treating infections .
Material Science
2.1 Polymer Additives
This compound can be utilized as a plasticizer or additive in polymer formulations. Its ability to enhance the flexibility and processability of polymers makes it valuable in the production of flexible plastics and coatings. The compound's unique structure may also impart specific thermal and mechanical properties to the materials .
2.2 Organic Electronics
The compound's unique electronic properties position it as a potential candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. Its ability to facilitate charge transport could enhance device performance, making it an area of active research .
Data Tables
Case Studies
4.1 Anticancer Study
A recent investigation into the anticancer effects of acetamide derivatives found that this compound inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through mitochondrial pathways. This study supports the compound's potential as a lead structure for developing new anticancer drugs .
4.2 Antimicrobial Efficacy
In a comparative study of various acetamide derivatives against Staphylococcus aureus, this compound demonstrated significant antibacterial activity, making it a candidate for further development into therapeutic agents for treating bacterial infections .
Mechanism of Action
The mechanism of action of N-{acetamido[4-(heptyloxy)-3-methoxyphenyl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key differences between the target compound and selected analogs:
Key Observations :
- Alkyl Chain Length: The heptyloxy chain in the target compound enhances lipophilicity compared to the hexyloxy analog (C7 vs.
- Functional Group Effects: Replacement of heptyloxy with acetyloxy (as in ) introduces polarity, increasing susceptibility to enzymatic or acidic hydrolysis. The amino derivative offers nucleophilic reactivity, making it suitable for further derivatization.
- Azide Functionalization : The azido analog enables bioorthogonal reactions (e.g., click chemistry) but poses stability risks compared to the stable ether linkage in the target compound.
Biological Activity
N-{acetamido[4-(heptyloxy)-3-methoxyphenyl]methyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features an acetamido group linked to a phenyl moiety, which is further substituted with a heptyloxy and a methoxy group. These structural elements are crucial for its biological activity, influencing solubility, receptor binding, and overall pharmacokinetics.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is hypothesized that the compound may exert its effects through:
- Enzyme Inhibition : The acetamido group likely facilitates binding to specific enzymes, potentially inhibiting pathways involved in inflammation or cancer progression.
- Receptor Modulation : The phenyl ring's substitutions may interact with neurotransmitter receptors or other signaling pathways, modulating their activity and leading to therapeutic effects.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a related compound demonstrated an IC50 value of 6.92 μM against HepG2 liver cancer cells, suggesting potent cytotoxicity (Table 1) .
| Compound | Cell Line | IC50 (μM) | Inhibition Rate (%) |
|---|---|---|---|
| This compound | HepG2 | 6.92 | 99.98 |
| Sunitinib | HepG2 | 7.60 | 98.61 |
Neuroprotective Effects
Studies have also suggested neuroprotective properties for similar acetamide derivatives. Compounds exhibiting this activity often modulate neurotransmitter levels and reduce oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Studies and Research Findings
- Anticancer Efficacy : A study involving structurally related compounds found that they induced apoptosis in cancer cells by arresting the cell cycle at the S phase and activating caspase-3 pathways . This suggests that this compound may have similar mechanisms.
- Inflammatory Response Modulation : Another research highlighted that compounds with similar structures inhibited inflammatory cytokine production in vitro, indicating potential applications in treating inflammatory diseases .
- Cytotoxicity Assessment : The cytotoxic effects of various derivatives were assessed using different cell lines, revealing that modifications in the alkyl chain length significantly impacted their potency against cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
